ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the triazatricyclo compound, followed by the introduction of the methoxypropyl and nitrobenzoyl groups through a series of substitution and coupling reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and triazatricyclo moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The nitrobenzoyl group, in particular, may play a role in its biological activity by participating in redox reactions and generating reactive intermediates.
Comparison with Similar Compounds
Ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared to similar compounds such as:
- Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
- Ethyl 7-methyl-1-(4-nitrobenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the triazatricyclo moiety and the specific substitution pattern in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C26H25N5O7 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
ethyl 7-(3-methoxypropyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H25N5O7/c1-4-38-26(34)19-15-18-22(27-21-8-5-6-11-29(21)25(18)33)30(12-7-13-37-3)23(19)28-24(32)17-10-9-16(2)20(14-17)31(35)36/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3 |
InChI Key |
FVXGISBKEDDZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])CCCOC |
Origin of Product |
United States |
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